molecular formula C17H16ClF2N3S B2605696 N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 637325-56-5

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2605696
CAS No.: 637325-56-5
M. Wt: 367.84
InChI Key: NNLKWNBFQPFWOY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound characterized by a carbothioamide functional group and substituted aromatic rings. Its structure features a 4-chloro-2-fluorophenyl moiety attached to the thiourea nitrogen and a 4-fluorophenyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3S/c18-12-1-6-16(15(20)11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLKWNBFQPFWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClF2N3S, with a molecular weight of 373.87 g/mol. The structure features a piperazine ring substituted with fluorinated phenyl groups and a carbothioamide moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H19ClF2N3S
Molecular Weight373.87 g/mol
LogP4.219
Polar Surface Area35.814 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and fluorine substituents enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation: Interaction with neurotransmitter receptors could result in psychoactive effects or modulation of pain pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that piperazine derivatives possess significant antibacterial properties. For instance, derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Anticancer Properties: Compounds within this class have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to the piperazine structure can enhance anticancer activity through apoptosis induction in tumor cells.
  • Neuropharmacological Effects: Given the structural similarities with known psychoactive agents, this compound may also influence neurotransmitter systems, warranting further investigation into its potential as an anxiolytic or antidepressant.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

  • Study on Antimicrobial Activity: A comparative analysis revealed that piperazine derivatives exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting specificity in action .
  • Cytotoxicity Assays: In vitro assays demonstrated that modifications in the substituent groups on the piperazine ring significantly affected cytotoxicity levels against human cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can be elucidated through comparison with related piperazine-1-carbothioamide derivatives. Key distinctions in substituent positioning, electronic effects, and biological activity are highlighted below:

Structural Variations and Electronic Effects

Compound Name Substituents Key Structural Features Impact on Properties
Target Compound 4-chloro-2-fluorophenyl (N-attached); 4-fluorophenyl (piperazine) Ortho-fluoro and para-chloro on phenyl; para-fluoro on piperazine Enhanced electron-withdrawing effects may improve binding to hydrophobic pockets .
Compound 35 (4-(3-chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide) 3-chloro-5-(trifluoromethyl)phenyl; 4,6-dimethylpyridin-2-yl Trifluoromethyl and chloro groups increase lipophilicity and metabolic stability. Higher LC-MS retention times (5.41 min, Method 1) suggest increased hydrophobicity .
Compound 22 (4-(4-cyano-2-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide) 4-cyano-2-fluorophenyl; 4-(trifluoromethyl)phenyl Cyano group introduces strong electron-withdrawing effects. May enhance interactions with polar enzyme active sites .
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) 3-chloro-5-(trifluoromethyl)pyridin-2-yl; 4-methoxypyridin-2-yl Pyridinyl substituents improve solubility and bacterial PPTase inhibition (IC₅₀ < 1 µM) . Demonstrated antibacterial activity against Staphylococcus aureus .
NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide) 4-(trifluoromethyl)benzyl; 4,6-dimethylpyridin-2-yl Trifluoromethylbenzyl group critical for PHGDH enzyme inhibition. Inactive control (lacking trifluoromethyl) shows no activity, emphasizing substituent importance .

Physicochemical Properties

  • LC-MS and NMR Profiles :

    • Compound 35: LC-MS retention times (5.41 min, Method 1; 3.384 min, Method 2); HRMS m/z 429.1131 .
    • Compound 36: HRMS m/z 425.1618, indicating lower molecular weight due to methoxy substitution .
    • Target Compound: Predicted HRMS would differ due to distinct halogen placement.
  • Solubility and Stability : Electron-withdrawing groups (e.g., Cl, F, CF₃) generally reduce solubility but improve metabolic stability. The target compound’s ortho-fluoro may introduce steric hindrance, affecting crystallinity .

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